5-Chloro-2,4-difluorobenzenesulfonyl chloride

Reactivity Electrophilicity Sulfonyl Chloride

5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS 13656-57-0) is a crystalline sulfonyl chloride (mp 44-45°C) that streamlines purification via recrystallization rather than distillation—reducing scale-up cost and complexity. The 5-chloro substituent boosts electrophilicity, accelerating amine coupling for high-throughput sulfonamide library synthesis. For agrochemical buyers, it is the validated precursor to herbicidal intermediates (e.g., methyl 5-amino-2-chloro-4-fluorophenylthioacetate). Choose this solid, halogen-enriched reagent for faster reactions, easier handling, and cleaner process development at pilot and production scales.

Molecular Formula C6H2Cl2F2O2S
Molecular Weight 247.05 g/mol
CAS No. 13656-57-0
Cat. No. B089148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-difluorobenzenesulfonyl chloride
CAS13656-57-0
Molecular FormulaC6H2Cl2F2O2S
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
InChIKeyXMNXVDULKLCZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS 13656-57-0) Procurement & Technical Specification


5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS: 13656-57-0) is a polyhalogenated aryl sulfonyl chloride with the molecular formula C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol . As a crystalline solid with a melting point of 44-45 °C, it is distinguished from many liquid-phase sulfonyl chloride analogs by its solid-state physical form, which can simplify handling and purification in synthetic workflows . The compound features a benzenesulfonyl chloride core substituted at the 5-position with chlorine and at the 2,4-positions with fluorine atoms, a specific substitution pattern that critically dictates its reactivity profile, physicochemical properties, and ultimate synthetic utility [1].

Why Generic 5-Chloro-2,4-difluorobenzenesulfonyl chloride Substitution Risks Synthetic Failure


Substituting 5-chloro-2,4-difluorobenzenesulfonyl chloride with a seemingly similar, less-halogenated analog like 2,4-difluorobenzenesulfonyl chloride can introduce significant, non-linear changes to a synthetic pathway. The additional chlorine atom at the 5-position is not merely an inert structural feature; it exerts a profound electron-withdrawing effect that influences the electrophilicity of the sulfonyl chloride group [1]. This electronic modulation directly impacts key reaction rates, including hydrolysis stability and nucleophilic substitution kinetics, potentially leading to drastically different reaction times, side-product profiles, and final yields [2]. Furthermore, the distinct substitution pattern results in a different solid-state morphology, as 5-chloro-2,4-difluorobenzenesulfonyl chloride is a crystalline solid (mp 44-45°C), whereas 2,4-difluorobenzenesulfonyl chloride is a liquid, impacting not only handling and storage but also the potential for efficient purification via recrystallization . The following quantitative evidence details these critical, non-interchangeable differences.

5-Chloro-2,4-difluorobenzenesulfonyl chloride: Quantifiable Differentiation from Analogs


Electronic Modulation of Sulfonyl Chloride Reactivity via 5-Chloro Substitution

The introduction of a chlorine atom at the 5-position of the aromatic ring substantially alters the electronic environment of the sulfonyl chloride group compared to its non-chlorinated analog, 2,4-difluorobenzenesulfonyl chloride. This electronic difference is reflected in a higher calculated XLogP3-AA value of 2.8 for 5-chloro-2,4-difluorobenzenesulfonyl chloride, compared to a value of 1.9 for 2,4-difluorobenzenesulfonyl chloride [1][2]. The increased lipophilicity and electron-withdrawing effect of the 5-chloro substituent render the sulfonyl chloride center more electrophilic and susceptible to nucleophilic attack, which can be harnessed to achieve faster reaction kinetics in nucleophilic substitution reactions such as sulfonamide formation. This is consistent with established Hammett relationships for aromatic sulfonyl chlorides, where electron-withdrawing groups significantly accelerate the rate of alkaline hydrolysis [3].

Reactivity Electrophilicity Sulfonyl Chloride

Solid vs. Liquid Physical Form for Streamlined Handling and Purification

A critical differentiator for 5-chloro-2,4-difluorobenzenesulfonyl chloride is its physical state. It is a crystalline solid with a melting point of 44-45°C . In contrast, the widely used analog 2,4-difluorobenzenesulfonyl chloride (CAS 13918-92-8) is a clear, colorless to light yellow liquid at room temperature . This solid-state morphology offers a significant advantage in synthetic workflows, particularly for purification. Solid products can be readily purified through recrystallization to achieve high purity levels (often ≥97% or ≥98%), a process that is more straightforward and scalable than the fractional distillation typically required for liquid reagents . Furthermore, a solid form generally simplifies accurate weighing, reduces the risk of spills, and minimizes exposure to volatile, corrosive vapors, thereby improving laboratory safety and operational efficiency.

Physical Form Crystallization Handling

Precursor for Agrochemical and Herbicidal Active Ingredients

5-Chloro-2,4-difluorobenzenesulfonyl chloride is explicitly identified as a key building block for the synthesis of specific herbicidal and pesticidal intermediates, a role not commonly cited for simpler sulfonyl chlorides. It is used in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a key intermediate in the preparation of certain herbicidal products . This established use case in the agrochemical sector provides a clear and documented rationale for its procurement over generic alternatives, which may lack the precise substitution pattern required for the synthesis of these active compounds. The presence of both fluorine and chlorine atoms is often crucial for imparting desirable biological properties, such as increased metabolic stability and optimal lipophilicity, in crop protection agents [1].

Agrochemical Pesticide Synthesis Herbicide

Commercial Availability with Quantifiable Purity Standards for Reliable Sourcing

5-Chloro-2,4-difluorobenzenesulfonyl chloride is commercially available from multiple reputable vendors with clearly defined purity specifications, typically ≥97% or ≥98% as determined by HPLC . This high level of purity is critical for ensuring consistent and predictable outcomes in downstream chemical reactions. While specific yield data for reactions involving this exact compound are not always published, it is a well-established principle that higher purity reagents directly correlate with higher yields and fewer side reactions [1]. The consistent availability of a high-purity solid form provides a clear advantage over sourcing a liquid analog like 2,4-difluorobenzenesulfonyl chloride, where purity and batch-to-batch consistency may be more variable or difficult to maintain. The ability to source the material with a Certificate of Analysis (COA) further ensures traceability and quality compliance for both R&D and scaled-up production.

Procurement Purity Quality Control

Optimal Procurement & Application Scenarios for 5-Chloro-2,4-difluorobenzenesulfonyl chloride


Streamlined Synthesis of Sulfonamide Libraries for Medicinal Chemistry

The enhanced electrophilicity of 5-chloro-2,4-difluorobenzenesulfonyl chloride, a result of its electron-withdrawing 5-chloro substituent [1], makes it an excellent reagent for high-throughput synthesis of sulfonamide libraries. The increased reactivity can translate to shorter reaction times and potentially higher conversion rates when reacting with a diverse set of amines, which is a significant advantage in drug discovery settings where efficiency and substrate scope are paramount. Furthermore, the compound's solid form facilitates automated weighing and handling by liquid handling robots, a key requirement for modern, high-throughput experimentation.

Reliable Intermediate for Agrochemical Active Ingredient Manufacturing

For agrochemical research and production, 5-chloro-2,4-difluorobenzenesulfonyl chloride is a strategic procurement choice based on its documented use as a precursor to known herbicidal intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate . This established synthetic route provides a clear and validated path to developing or manufacturing specific crop protection agents. Selecting this specific sulfonyl chloride ensures the correct structural and electronic properties are introduced into the target molecule, which are often critical for the biological efficacy and metabolic stability of the final agrochemical product.

Scalable Processes Where Solid Reagents Offer Purification and Logistical Advantages

The crystalline solid nature of 5-chloro-2,4-difluorobenzenesulfonyl chloride, with its distinct melting point of 44-45°C, presents clear advantages for scaling up a chemical process compared to a liquid analog . Recrystallization is a simpler, more cost-effective, and safer purification technique at scale than distillation, especially for moisture-sensitive and corrosive sulfonyl chlorides. The solid form also minimizes risks associated with volatile liquids, such as inhalation hazards and difficult spill containment, and is more convenient for long-term storage under inert atmosphere. For pilot plant or manufacturing settings, these handling and purification benefits can significantly reduce operational costs and improve overall process safety and robustness.

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